molecular formula C18H17NOS3 B2704682 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide CAS No. 2319922-53-5

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

Cat. No. B2704682
CAS RN: 2319922-53-5
M. Wt: 359.52
InChI Key: ABCYMDWBRQVFOJ-UHFFFAOYSA-N
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Description

The compound “3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide” is an organic compound containing a propanamide group, a phenylthio group, and two thiophene rings. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, phenylthio, and thiophene groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Functionalization

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is involved in the synthesis of functionalized compounds, demonstrating its utility in creating chemically active or biologically significant molecules. A study by Tanaka et al. (1987) highlights its role in the stereoselective synthesis of functionalized cyclopropanes, indicating its potential in the development of pharmaceuticals or materials with unique properties (Tanaka, Minami, & Kaji, 1987).

Photocleavage Reactions

The compound has been studied for its photocleavage reactions, offering insights into its photoreactive behavior. Research by Fu, Scheffer, and Trotter (1998) examines the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, to understand its structural and electronic effects on photocleavage processes. This work suggests applications in photoresponsive materials or as a tool in photochemical studies (Fu, Scheffer, & Trotter, 1998).

Molecular Engineering

The molecule's structure provides a platform for the molecular engineering of sensitizers for applications such as solar cells. Kim et al. (2006) discuss the engineering of organic sensitizers for solar cell applications, where derivatives similar to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be considered for designing high-efficiency photovoltaic materials (Kim et al., 2006).

Anticancer Activity

Derivatives of thiophene, related to 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, have been evaluated for their anticancer properties. The synthesis and anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, as discussed by El Rayes et al. (2019), illustrate the potential of thiophene derivatives in developing novel anticancer agents (El Rayes et al., 2019).

Electropolymerization

Visy, Lukkari, and Kankare (1994) explored the electrochemical polymerization of terthiophene derivatives, demonstrating the impact of substituents on polymerizability and properties of the resulting polymers. This research suggests that molecules like 3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide could be used to produce polymers with specific electrical or optical characteristics (Visy, Lukkari, & Kankare, 1994).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it shows promising activity in biological assays, it could be further developed as a drug .

properties

IUPAC Name

3-phenylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS3/c20-17(9-12-22-15-5-2-1-3-6-15)19-18(14-8-11-21-13-14)16-7-4-10-23-16/h1-8,10-11,13,18H,9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCYMDWBRQVFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

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